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Compound of Interest

Compound Name:
3,5-Dibromo-4-methoxypyridine 1-

oxide

Cat. No.: B1585694 Get Quote

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic
Building Block
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of

countless therapeutic agents. Among these, pyridine derivatives are particularly prominent,

valued for their unique electronic properties and ability to engage in specific biological

interactions.[1] The strategic modification of the pyridine scaffold is a cornerstone of rational

drug design. The introduction of an N-oxide functionality dramatically alters the chemical

personality of the pyridine ring, enhancing its polarity, aqueous solubility, and modulating its

metabolic profile.[2][3] Molecules with N-oxide groups can act as prodrugs, intermediates, or

bioactive compounds in their own right.[4]

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxypyridine
1-oxide, a highly functionalized building block poised for significant applications in organic

synthesis and drug discovery. The convergence of a nucleophilic N-oxide, an electron-donating

methoxy group, and two strategically placed bromine atoms creates a platform ripe for complex

molecular architecture. We will delve into its chemical identity, synthesis, reactivity, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1585694?utm_src=pdf-interest
https://www.benchchem.com/product/b1585694?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11528346/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Pyridine_N_Oxides_for_Researchers_and_Drug_Development_Professionals.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017254/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00254
https://www.benchchem.com/product/b1585694?utm_src=pdf-body
https://www.benchchem.com/product/b1585694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential applications, providing the field-proven insights necessary for its effective utilization in

research and development.

Section 1: Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is critical for its successful

application. The key identifiers and physicochemical characteristics of 3,5-Dibromo-4-
methoxypyridine 1-oxide are summarized below.

Table 1: Core Identifiers
Identifier Value Reference

CAS Number 650140-84-4 [5][6]

Molecular Formula C₆H₅Br₂NO₂ [5]

Molecular Weight 282.92 g/mol [5][6]

IUPAC Name
3,5-dibromo-4-methoxy-1-

oxidopyridin-1-ium
[5]

Synonyms
3,5-dibromo-4-

methoxypyridine-N-oxide
[5]

InChI Key
KAYQEYHOGFRTAL-

UHFFFAOYSA-N
[5]

Canonical SMILES
COC1=C(Br)C=--INVALID-

LINK--C=C1Br
[5]

Table 2: Physical and Chemical Properties
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Property Value Notes

Physical Form White to off-white solid Based on supplier data.[5]

Melting Point Data not available

The related compound 3,5-

Dibromo-4-methylpyridine has

a melting point of 106-110 °C.

[7]

Solubility

Expected to be soluble in polar

organic solvents like DCM,

Ethyl Acetate, and Methanol.

The polar N-oxide group

enhances solubility in polar

media compared to the parent

pyridine.[3]

Purity
Commercially available at

≥98% purity
[8]

Section 2: Synthesis and Mechanistic Insights
The synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide can be approached via a logical

two-step sequence starting from a readily available precursor. The causality behind this

strategy lies in installing the methoxy group prior to the more delicate N-oxidation step.

Workflow for the Synthesis of 3,5-Dibromo-4-
methoxypyridine 1-oxide
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Step 1: Nucleophilic Aromatic Substitution

Step 2: N-Oxidation

3,4,5-Tribromopyridine

3,5-Dibromo-4-methoxypyridine

Selective substitution at C4

Sodium Methoxide (CH3ONa) in THF

Methoxide source

3,5-Dibromo-4-methoxypyridine

3,5-Dibromo-4-methoxypyridine 1-oxide

Oxidation of Pyridine Nitrogen

m-CPBA or H2O2/AcOH

Oxidizing agent

Click to download full resolution via product page

Caption: Synthetic workflow from tribromopyridine to the target N-oxide.

Step 1: Synthesis of 3,5-Dibromo-4-methoxypyridine
The precursor is synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. The C4

position of 3,4,5-tribromopyridine is the most electron-deficient (most activated) position for

nucleophilic attack, leading to selective displacement of the C4 bromine.

Protocol:

To a solution of methanol in an appropriate solvent like tetrahydrofuran (THF) at 0 °C, slowly

add sodium hydride (60% dispersion in mineral oil).[9]
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Causality: Sodium hydride, a strong base, deprotonates methanol to form the potent

nucleophile, sodium methoxide, in situ. Performing this at 0 °C controls the exothermic

reaction.

Stir the resulting mixture at 0 °C for 15-20 minutes to ensure complete formation of the

alkoxide.

Add 3,4,5-tribromopyridine portion-wise to the reaction mixture.[9]

Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC

or LC-MS.

Upon completion, quench the reaction by carefully adding water. Extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 3,5-Dibromo-4-methoxypyridine.[9]

Purification can be achieved by column chromatography or recrystallization.

Step 2: N-Oxidation
The final step involves the oxidation of the pyridine nitrogen. This is a common transformation

that utilizes a peroxy acid or hydrogen peroxide.

Protocol:

Dissolve the 3,5-Dibromo-4-methoxypyridine intermediate in a chlorinated solvent such as

dichloromethane (DCM) or chloroform.

Cool the solution to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

Causality: m-CPBA is an effective and relatively safe electrophilic oxygen transfer agent.

The basic nitrogen atom of the pyridine attacks the terminal oxygen of the peroxy acid.

The reaction is performed at 0 °C to control the rate and prevent potential side reactions.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an

additional 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to

neutralize the m-chlorobenzoic acid byproduct.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the final product, 3,5-Dibromo-4-methoxypyridine 1-oxide.

Section 3: Reactivity and Synthetic Utility
The unique substitution pattern of this molecule makes it a powerful intermediate. The

electronic interplay between the N-oxide, methoxy, and bromo groups dictates its reactivity.

N-Oxide Group: As a strong dipole (N⁺-O⁻), it acts as an electron-donating group via

resonance but an electron-withdrawing group inductively. This duality activates the ring,

particularly at the C2 and C6 positions, for certain types of reactions.[2]

Bromine Atoms: The two bromine atoms at the C3 and C5 positions are excellent leaving

groups and serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Buchwald-Hartwig).[10][11] This allows for the programmed

introduction of aryl, alkyl, alkynyl, or amino functionalities.

Methoxy Group: This is a strong electron-donating group that influences the overall electron

density of the ring.

Application as a Cross-Coupling Substrate
This molecule is an ideal substrate for sequential or dual cross-coupling reactions to build

complex, multi-substituted pyridine scaffolds.
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3,5-Dibromo-4-methoxy
pyridine 1-oxide
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Caption: Role as an intermediate in Suzuki cross-coupling reactions.

Section 4: Relevance in Drug Discovery and
Development
The pyridine N-oxide motif is an emerging "privileged scaffold" in medicinal chemistry.[12] Its

incorporation into a drug candidate can confer several advantageous properties:

Improved Physicochemical Properties: The high polarity of the N⁺-O⁻ bond can significantly

increase the aqueous solubility of a parent molecule, which is often a major hurdle in drug

development.[3][4]

Modulation of Bioavailability: By increasing polarity, the N-oxide group can reduce a

compound's ability to cross lipid membranes, which can be strategically used to limit blood-

brain barrier penetration or alter tissue distribution.[4]

Bioisosterism: The N-oxide can act as a bioisostere for other functional groups, mimicking

their size and electronic properties while offering a different metabolic profile.

Hypoxia-Activated Prodrugs: In the oxygen-deficient (hypoxic) environments characteristic of

solid tumors, endogenous reductase enzymes can reduce the N-oxide back to the parent

pyridine. This mechanism can be exploited to design cancer therapies that are selectively

activated at the tumor site.[4]

The title compound, with its two bromine handles, allows for the exploration of chemical space

around a core N-oxide scaffold. Drug development professionals can use it to synthesize
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libraries of novel compounds for structure-activity relationship (SAR) studies, optimizing

potency, selectivity, and pharmacokinetic properties.

Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling

3,5-Dibromo-4-methoxypyridine 1-oxide.

Table 3: GHS Hazard Information
Category Code Statement

Hazard Statements H315 Causes skin irritation.[5]

H319
Causes serious eye irritation.

[5]

H335
May cause respiratory

irritation.[5]

Precautionary Statements P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.[5]

P280
Wear protective gloves/eye

protection/face protection.[5]

P302+P352
IF ON SKIN: Wash with plenty

of soap and water.[5]

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[5]

Handling Recommendations: Use this compound in a well-ventilated fume hood. Wear

standard personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Section 6: Spectroscopic Characterization
While a published spectrum for this specific compound is not readily available, its structure

allows for the confident prediction of its key spectroscopic features.

¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.

A singlet corresponding to the two equivalent aromatic protons at the C2 and C6 positions.

The N-oxide group will likely shift this signal downfield relative to the non-oxidized

precursor, expected in the δ 8.0-8.5 ppm range.

A singlet for the three methoxy group protons (–OCH₃), expected around δ 4.0 ppm.

¹³C NMR:

Four distinct signals are expected in the aromatic region for C2/C6, C3/C5, and C4. The

carbons attached to bromine (C3/C5) will appear at a characteristic upfield chemical shift

compared to those bearing protons. The C4 carbon attached to the methoxy group will be

significantly downfield.

One signal for the methoxy carbon, expected around δ 55-65 ppm.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for a molecule containing

two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Conclusion
3,5-Dibromo-4-methoxypyridine 1-oxide is more than just another chemical reagent; it is a

strategically designed synthetic platform. Its value lies in the convergence of three key

functionalities: a bio-relevant N-oxide group, an electron-modulating methoxy substituent, and

two versatile bromine handles primed for cross-coupling chemistry. For researchers in organic

synthesis and drug development, this compound offers a reliable and efficient route to novel,

highly substituted pyridine derivatives, enabling the rapid exploration of chemical space and the

rational design of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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